molecular formula C13H17N3O2S3 B2455765 1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1105216-57-6

1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine

Cat. No.: B2455765
CAS No.: 1105216-57-6
M. Wt: 343.48
InChI Key: FYHBGTQNWXRTDV-UHFFFAOYSA-N
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Description

1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

2-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S3/c1-21(17,18)16-6-4-15(5-7-16)9-13-14-11(10-20-13)12-3-2-8-19-12/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBGTQNWXRTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole-Thiophene Substituent Synthesis

The thiazole ring is constructed via Hantzsch thiazole synthesis , combining a thioamide with α-halo ketones. For the 4-(thiophen-2-yl) substitution, 2-bromothiophene acetophenone derivatives are reacted with thiourea or thiosemicarbazide under reflux conditions. A representative reaction involves:
$$
\text{Thiosemicarbazide} + \text{2-Bromo-4-(thiophen-2-yl)acetophenone} \xrightarrow{\text{Ethanol, reflux}} \text{Thiazole intermediate}
$$
This method achieves yields of 65–78% under optimized conditions.

Piperazine Alkylation

The thiazole-thiophene intermediate is alkylated to the piperazine core using a Mitsunobu reaction or nucleophilic substitution. For example:
$$
\text{Piperazine} + \text{Thiazole-thiophene bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine}
$$
The use of polar aprotic solvents like dimethylformamide (DMF) enhances reaction efficiency.

Methanesulfonylation

The final step involves reacting the piperazine intermediate with methanesulfonyl chloride in the presence of a base:
$$
\text{4-{[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{1-Methanesulfonyl derivative}
$$
Triethylamine is critical for scavenging HCl, preventing side reactions.

Reaction Condition Optimization

Key parameters influencing yield and purity include:

Parameter Optimal Condition Effect on Yield Source
Solvent Ethanol or DMF +15–20%
Temperature 80–100°C (reflux) Prevents dimerization
Catalyst K$$2$$CO$$3$$ Enhances alkylation
Reaction Time 4–6 hours Maximizes conversion

Industrial-scale production employs continuous flow reactors to improve heat transfer and reduce side products.

Industrial Production Techniques

Large-Scale Alkylation

Batch reactors (500–1000 L) are used for piperazine alkylation, with automated feed systems to control stoichiometry. Post-reaction, the mixture is filtered to remove K$$2$$CO$$3$$ and concentrated under vacuum.

Methanesulfonylation in Flow

A patent by describes a continuous process where the piperazine intermediate and methanesulfonyl chloride are mixed in a microreactor at 50°C, achieving 92% conversion in 30 minutes.

Analytical Characterization

Post-synthesis validation employs:

Technique Key Data Points Source
1H NMR δ 3.24–3.25 (s, 3H, SO$$2$$CH$$3$$)
13C NMR δ 44.01–44.03 (SO$$2$$CH$$3$$)
HRMS m/z 385.09 [M+H]+
HPLC >99% purity (C18 column, MeOH:H$$_2$$O)

Comparative Analysis with Related Compounds

Compound Synthetic Method Yield (%) Reference
1-(4-Methylpiperazin-1-yl)-2-thiophene Epoxide ring-opening 68
4-(Thiazol-2-yl)piperazine Hantzsch condensation 72
Target Compound Multi-step alkylation/sulfonylation 65

The target compound’s lower yield reflects challenges in introducing two bulky groups on piperazine.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing N-alkylation during methanesulfonylation is minimized using bulky bases like DBU.
  • Solubility Issues : Methanol/water mixtures improve crystallization of the final product.
  • Scale-Up Variability : Statistical optimization (e.g., DoE) identifies critical parameters for reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution on the piperazine ring can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with biological targets in a specific manner, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-ylmethyl)-4-(thiophen-2-yl)thiazole: Lacks the methylsulfonyl group.

    4-(Thiophen-2-yl)thiazole: Lacks the piperazine and methylsulfonyl groups.

    2-(Methylsulfonyl)piperazine: Lacks the thiazole and thiophene rings.

Uniqueness

The uniqueness of 1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine lies in its combination of functional groups and heterocyclic rings. This combination imparts specific chemical and biological properties that can be leveraged in various applications.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 1-methanesulfonyl-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

  • Piperazine Ring Functionalization : Introduction of the methanesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using methane sulfonyl chloride in dichloromethane at 0–5°C) .
  • Thiazole-Thiophene Moiety Attachment : Coupling the thiazole ring (pre-synthesized with a thiophen-2-yl substituent) to the piperazine nitrogen using a methylene linker. This step often employs coupling reagents like EDCI/HOBt in DMF, with reaction times optimized to 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are critical for achieving >95% purity .
    Optimization Parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for sulfonylation) are essential to minimize side products .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry, particularly distinguishing thiazole-thiophene connectivity (e.g., δ 7.2–7.8 ppm for thiophene protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (UV detection at 254 nm) quantify purity; retention times should align with synthetic intermediates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H⁺]: ~394.5 g/mol) and detects sulfonylation byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for structurally similar piperazine-thiazole derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. A systematic approach includes:

  • Standardized Assays : Replicate studies under identical conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogues with incremental modifications (e.g., replacing thiophene with phenyl or pyridyl groups) to isolate functional group contributions .
  • Data Normalization : Use internal controls (e.g., ciprofloxacin for antimicrobial studies) and report activity as IC₅₀ ± SEM across ≥3 independent trials .

Q. Example of Contradiction Resolution :

Compound ModificationReported Activity (IC₅₀, μM)Resolved Discrepancy Source
Thiophene → Phenyl12.5 vs. 25.8Assay pH (6.5 vs. 7.4)
Methanesulfonyl → TosylInactive vs. 18.3Solubility in DMSO

Q. What in silico strategies are effective for predicting the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains or GPCRs). Prioritize docking grids around conserved residues (e.g., ATP-binding pockets for kinase inhibition) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor, thiophene as hydrophobic moiety) using Schrödinger Phase .
  • ADMET Prediction : SwissADME predicts logP (~2.1) and blood-brain barrier permeability, while ProTox-II assesses hepatotoxicity risk .

Q. How does the substitution pattern on the thiazole ring influence pharmacological activity?

Methodological Answer: SAR studies highlight the thiophene-thiazole moiety as a key pharmacophore. Experimental strategies include:

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on thiophene enhance antimicrobial activity (e.g., MIC reduced from 25 μM to 8.3 μM) but may increase cytotoxicity .
  • Steric Effects : Bulky substituents (e.g., isopropyl) at the thiazole 4-position reduce target binding affinity by ~40%, as shown in radioligand displacement assays .

Q. Comparative SAR Table :

Thiazole SubstituentTarget Protein (Binding ΔG, kcal/mol)Bioactivity (IC₅₀, μM)
Thiophen-2-ylKinase X (‑9.2)12.5
4-ChlorophenylKinase X (‑7.8)28.4
5-Methylthiophen-2-ylKinase X (‑8.5)18.9

Q. What experimental designs are optimal for evaluating metabolic stability?

Methodological Answer:

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor, sampling at 0, 15, 30, 60 minutes. LC-MS/MS quantifies parent compound depletion (t₁/₂ calculation) .
  • CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms via fluorometric assays. A >50% inhibition at 10 μM indicates high drug-drug interaction risk .
  • Reactive Metabolite Detection : Trapping studies with glutathione (GSH) and LC-HRMS identify thiophene epoxidation or sulfoxide formation .

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